molecular formula C9H10ClNO3 B1454243 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene CAS No. 1097789-94-0

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Cat. No.: B1454243
CAS No.: 1097789-94-0
M. Wt: 215.63 g/mol
InChI Key: GRDHFVSQXHJUAY-UHFFFAOYSA-N
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Description

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CAS 1097789-94-0) is a nitroaromatic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This chemical is offered with a typical purity of 95% . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes. As a chlorinated nitrobenzene derivative, this compound shares structural features with a class of chemicals widely utilized as key building blocks in organic synthesis and for the development of more complex molecules, including pharmaceuticals and industrial chemicals . The presence of both a nitro group and a chlorine atom on the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions, a fundamental process in medicinal and synthetic chemistry . Similar structures are also investigated in environmental science for biodegradation studies . Researchers should handle this material with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-chloro-2-(ethoxymethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-6-7-5-8(11(12)13)3-4-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDHFVSQXHJUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-chlorobenzyl Chloride to 4-nitro-2-chloromethyl-chlorobenzene

The initial step involves nitration of 2-chlorobenzyl chloride to introduce the nitro group at the para position relative to the chloromethyl substituent. This is achieved by treating 2-chlorobenzyl chloride with a nitrating agent under controlled acidic conditions.

  • Reaction conditions: Typically, a mixture of nitric acid and sulfuric acid is used as the nitrating agent.
  • Temperature control: Maintaining low temperatures (0–10 °C) prevents over-nitration and side reactions.
  • Outcome: Formation of 4-nitro-2-chloromethyl-chlorobenzene as the key intermediate.

This nitration step is well-documented in patent literature and serves as a foundation for subsequent functionalization.

Ethoxymethylation of 4-nitro-2-chloromethyl-chlorobenzene

The second step is the introduction of the ethoxymethyl group at the chloromethyl position via nucleophilic substitution.

  • Reagents: Alkali ethoxides (e.g., sodium ethoxide) in ethanol serve as nucleophiles.
  • Solvent: Methanol or ethanol is commonly used as the solvent.
  • Reaction conditions: The intermediate 4-nitro-2-chloromethyl-chlorobenzene is dissolved in the solvent and reacted with alkali ethoxide at reflux temperature (approximately 60–80 °C).
  • Reaction time: Typically 30 minutes to 2 hours under stirring.
  • Mechanism: The chloride on the chloromethyl group is displaced by the ethoxymethyl nucleophile, yielding 1-chloro-2-(ethoxymethyl)-4-nitrobenzene.

This nucleophilic substitution is facilitated by the electron-withdrawing nitro group activating the aromatic ring and the chloromethyl side chain for substitution.

Optional Catalysis and Reaction Enhancements

  • Catalysts: Iodide ions (e.g., sodium iodide or potassium iodide) can be added to catalyze the halogen displacement reaction, enhancing the rate and yield.
  • Solvents: Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether may be used to improve solubility and reaction kinetics.
  • Acidic or basic additives: Inorganic acids (hydrochloric acid, sulfuric acid) or bases (alkali hydroxides) may be employed to adjust pH and optimize reaction conditions.

Purification and Isolation

  • After reaction completion, the mixture is cooled and subjected to liquid-liquid extraction.
  • Acidification with inorganic acids (e.g., hydrochloric acid) helps precipitate the product.
  • The organic layer containing this compound is separated, dried, and purified by crystallization or chromatography.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent(s) Notes
Nitration 2-chlorobenzyl chloride, HNO3/H2SO4 0–10 0.5–1 None (acidic mixture) Controls regioselectivity for para-nitration
Ethoxymethylation Sodium ethoxide or potassium ethoxide 60–80 (reflux) 0.5–2 Methanol or ethanol Nucleophilic substitution on chloromethyl
Catalysis (optional) Sodium iodide or potassium iodide (10–50%) Reflux Concurrent Acetone or glyme ethers Enhances halogen displacement rate
Purification Acidification (HCl, H2SO4), extraction Ambient 0.5–1 Toluene, water Crystallization for product isolation

Research Findings and Optimization Notes

  • The use of iodide catalysts significantly improves the displacement of the chloromethyl group by ethoxymethyl nucleophiles, reducing reaction times and increasing yields.
  • Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether provide better solubility for reactants and intermediates, facilitating cleaner reactions with fewer by-products.
  • Maintaining acidic or neutral pH during nitration and substitution steps is critical to avoid side reactions such as hydrolysis or over-nitration.
  • Temperature control during nitration prevents formation of undesired isomers or polynitrated compounds.
  • The reaction sequence can be adapted to introduce other alkoxymethyl groups by changing the alkoxide nucleophile, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxymethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene can be synthesized through various methods, often involving the nitration of chlorinated aromatic compounds. The synthesis typically includes steps such as:

  • Nitration : Introducing a nitro group into the aromatic ring.
  • Chlorination : Adding chlorine to specific positions on the benzene ring.
  • Ethoxymethylation : Attaching an ethoxymethyl group to enhance solubility and reactivity.

Toxicological Studies

Research has indicated that this compound exhibits significant toxicological effects. Studies have shown that exposure can lead to:

  • Genotoxicity : The compound has been suspected of having genotoxic properties, as it has shown weak mutagenic activity in bacterial test systems and induced DNA damage in mammalian cells .
  • Carcinogenic Potential : There are concerns regarding its carcinogenicity based on animal studies that reported tumor formation in various organs .
Study TypeFindings
Toxicity AssessmentLD50 values indicate significant toxicity in rats (560 mg/kg)
GenotoxicityInduction of chromosomal aberrations and sister chromatid exchanges at high doses
CarcinogenicityTumor induction observed in multiple organ systems in animal models

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in:

  • Antimicrobial Agents : Compounds derived from this nitroaromatic structure have shown promise as antimicrobial agents.
  • Anti-cancer Drugs : Research is ongoing into its derivatives for potential use in cancer treatment due to their ability to interact with biological macromolecules.

Industrial Applications

The compound is utilized in various industrial applications, including:

  • Dyes and Pigments Production : It plays a role in synthesizing azo dyes, which are widely used in textiles and food industries.
  • Chemical Intermediates : Its derivatives are crucial in producing agrochemicals, including pesticides and herbicides.

Case Study 1: Toxicological Impact Assessment

A study conducted on male rats exposed to this compound revealed significant reproductive toxicity at systemic doses. The results indicated increased liver and kidney weights, highlighting the need for careful handling of this compound in industrial settings .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a research project focusing on drug development, this compound was used as an intermediate to synthesize novel anti-cancer agents. The resulting compounds demonstrated enhanced efficacy against specific cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Physical/Chemical Properties Key Differences References
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene -Cl, -CH₂-O-CH₂CH₃, -NO₂ C₉H₁₀ClNO₃ 215.64* Not explicitly reported; inferred higher solubility in organic solvents due to ethoxymethyl group Ethoxymethyl group enhances lipophilicity vs. methoxymethyl
1-Chloro-2-(methoxymethyl)-4-nitrobenzene -Cl, -CH₂-O-CH₃, -NO₂ C₈H₈ClNO₃ 201.61 CAS: 101513-52-4; likely lower boiling point than ethoxymethyl analogue Methoxymethyl reduces steric bulk and lipophilicity
2-Chloro-1-ethyl-4-nitrobenzene -Cl, -CH₂CH₃, -NO₂ C₈H₈ClNO₂ 185.61 Boiling point: ~249°C; soluble in ethanol, ether Ethyl group lacks ether oxygen, reducing polarity
1-Chloro-2-(chloromethyl)-4-nitrobenzene -Cl, -CH₂Cl, -NO₂ C₇H₅Cl₂NO₂ 206.03 Highly reactive due to chloromethyl group; used as alkylating agent Chloromethyl increases electrophilicity and toxicity
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene -Cl, -SO₂-CH₃, -NO₂ C₇H₆ClNO₄S 235.65 CAS: 21081-74-3; sulfonyl group enhances stability and hydrogen-bonding capacity Sulfonyl group imparts strong electron-withdrawing effects
4-Nitrobenzyl chloride (1-(Chloromethyl)-4-nitrobenzene) -CH₂Cl, -NO₂ C₇H₆ClNO₂ 171.58 Boiling point: 238°C; soluble in ethanol, acetone Simpler structure with higher volatility

*Molecular weight calculated based on formula.

Biological Activity

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is a nitroaromatic compound that has been the subject of various studies due to its potential biological activities, including mutagenicity, genotoxicity, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10_{10}H12_{12}ClN2_{2}O3_{3}. Its structure includes a nitro group (-NO2_2), which is known to influence its biological activity. Understanding its chemical properties is crucial for assessing its biological implications.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but shows no significant mutagenicity in mammalian cell tests in vitro. Specifically, it has been reported to induce sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects . The inconsistent results across different studies highlight the complexity of assessing its mutagenic potential.

Table 1: Summary of Mutagenicity Studies

Test SystemResult
Bacterial (e.g., Salmonella)Weak mutagenic activity
Mammalian cells (in vitro)No significant mutagenicity
Drosophila melanogasterNot mutagenic

Carcinogenic Potential

The carcinogenic potential of this compound is a matter of concern. Studies have shown tumor induction in various organs of rats and in the liver of mice following exposure . The compound's ability to cause DNA damage, particularly in the liver and kidneys upon intraperitoneal injection, raises questions about its long-term effects on health.

Table 2: Carcinogenic Effects Observed

Animal ModelObserved Effect
RatsTumors in multiple organs
MiceLiver tumors

Pharmacokinetics

The absorption and metabolism of this compound have been studied in various animal models. It is absorbed through the skin, gastrointestinal tract, and respiratory system. Studies indicate that approximately 80% absorption occurs following oral administration, while dermal absorption rates can reach at least 40% .

Table 3: Absorption Rates

Route of AdministrationAbsorption Rate
Oral~80%
Dermal~40%

Case Studies

Several case studies provide insights into the effects of exposure to this compound. A notable incident involved workers exposed to this compound through inhalation, leading to various health issues including DNA damage and metabolic disturbances .

Antimicrobial Activity

Emerging studies suggest that nitroaromatic compounds like this compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various pathogens, indicating potential for further exploration in this area .

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-(ethoxymethyl)-4-nitrobenzene, and how do reaction conditions influence yield?

Synthesis typically involves nitration and etherification steps. For example, a chloro-substituted benzene derivative may undergo nitration at the para position, followed by ethoxymethylation using reagents like ethoxymethyl chloride or bromoethoxymethane in the presence of a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or dichloromethane) and temperature (0–50°C) critically affect reaction efficiency. Prolonged heating (>12 hrs) may lead to byproducts via nitro group reduction or ether cleavage .

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) and FT-IR (C-O-C stretch at ~1100 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .
  • Melting Point : Compare experimental mp (e.g., 116–118°C for analogs) with literature values to detect impurities .

Q. What are the key safety considerations for handling this compound?

Nitroaromatics are potential carcinogens and skin sensitizers. Use PPE (gloves, fume hood) and adhere to IARC guidelines for nitrobenzene derivatives. Toxicity studies on analogs (e.g., 1-chloro-4-nitrobenzene) suggest risks of mutagenicity and organ damage .

Advanced Research Questions

Q. How do substituent positions (chloro, ethoxymethyl, nitro) influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. The ethoxymethyl group introduces steric hindrance, potentially slowing reactions like Suzuki couplings. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent Selection : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals.
  • SHELX Refinement : Employ SHELXL for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the ethoxymethyl group. Anisotropic displacement parameters improve accuracy for nitro and chloro substituents .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism in the ethoxymethyl group). Variable-temperature NMR (VT-NMR) can suppress signal splitting by freezing conformational exchange. For example, cooling to −40°C simplifies splitting in 13C^{13}C-NMR spectra .

Q. What mechanistic insights explain byproduct formation during synthesis?

Competing pathways include:

  • Nitro Reduction : Trace metal impurities (e.g., Fe) catalyze nitro-to-amine reduction under acidic conditions.
  • Ether Cleavage : Protic solvents (e.g., ethanol) may hydrolyze the ethoxymethyl group at elevated temperatures. LC-MS and GC-MS are essential for identifying byproducts like 2-chloro-4-nitrobenzyl alcohol .

Methodological Recommendations

  • Reaction Optimization : Screen solvents (DMF vs. dichloromethane) and bases (K₂CO₃ vs. NaH) using DoE (Design of Experiments) to maximize yield .
  • Computational Tools : Gaussian or ORCA for modeling reaction pathways; Mercury for crystal packing analysis .
  • Toxicity Screening : Use Ames test protocols for mutagenicity assessment, referencing IARC monographs on nitroaromatics .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-(ethoxymethyl)-4-nitrobenzene
Reactant of Route 2
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1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.